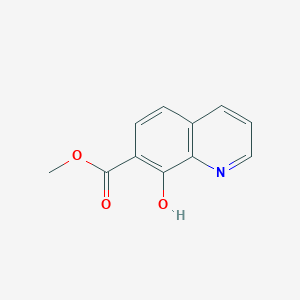
Methyl 8-hydroxyquinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-hydroxyquinoline-7-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1.1 Anticancer Activity
Methyl 8-hydroxyquinoline-7-carboxylate exhibits significant anticancer properties. Research has demonstrated that derivatives of 8-hydroxyquinoline can induce cytotoxic effects in cancer cells through mechanisms involving metal ion chelation and the generation of reactive oxygen species (ROS). For instance, studies have shown that certain derivatives enhance their cytotoxic activity when combined with copper ions, suggesting a synergistic effect in targeting cancer cells .
1.2 Neuroprotective Effects
The compound has been identified as a potential neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to chelate metal ions may help restore metal homeostasis in the brain, which is crucial for preventing neurodegeneration . Notably, clioquinol (a related compound) has progressed to clinical trials for its neuroprotective effects .
1.3 Antimicrobial Properties
this compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including fungi and bacteria. For example, certain derivatives have shown efficacy against Candida species and other pathogenic fungi . The mechanism often involves disrupting metal-dependent enzymatic processes in microbial cells.
Environmental Applications
2.1 Fluorescent Chemosensors
Due to its strong chelating properties, this compound is employed in developing fluorescent chemosensors for detecting metal ions in environmental samples. These sensors can provide real-time monitoring of heavy metals, which is crucial for assessing environmental health . The ability to selectively bind to specific ions allows for sensitive detection methods that can be used in various environmental monitoring applications.
Material Science Applications
3.1 Organic Light Emitting Diodes (OLEDs)
The compound serves as an electron transport material in organic light-emitting diodes due to its favorable electronic properties. Its incorporation into OLEDs enhances device performance by improving charge transport efficiency . Research indicates that derivatives of 8-hydroxyquinoline can significantly increase the luminance and efficiency of OLED devices.
Structural Variations and Case Studies
The structure-activity relationship (SAR) of this compound has been extensively studied to optimize its biological activity. For instance:
Eigenschaften
CAS-Nummer |
73776-20-2 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
methyl 8-hydroxyquinoline-7-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-4-7-3-2-6-12-9(7)10(8)13/h2-6,13H,1H3 |
InChI-Schlüssel |
KENCLLDDEKUNTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















